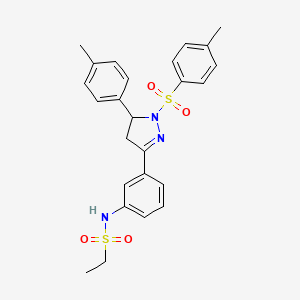

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound features a 4,5-dihydro-1H-pyrazol-3-yl core (pyrazoline ring) with three critical substituents:

- N1 position: A p-toluenesulfonyl (tosyl) group, introducing steric bulk and electron-withdrawing properties.

- Phenyl-ethanesulfonamide moiety: A para-substituted phenyl ring linked to an ethanesulfonamide group, balancing solubility and membrane permeability.

Propriétés

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDGGPTBBLGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of stepwise chemical reactions involving the tosylation of intermediate compounds, followed by a series of condensation reactions. The process typically requires controlled temperatures, specific catalysts, and solvent systems to ensure the correct formation of the pyrazole and ethanesulfonamide units. Industrial Production Methods: On an industrial scale, its production might involve continuous flow synthesis techniques to maintain consistency and efficiency. Advanced purification methods such as recrystallization and chromatography are utilized to achieve high purity levels essential for its applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically undergoes oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Specific reaction conditions, such as temperature and pH, are crucial to drive these reactions to completion and achieve the desired products. Major Products Formed: Depending on the reaction conditions and reagents, the major products can range from modified pyrazole derivatives to sulfonamide-functionalized aromatic compounds. These transformations expand the compound’s utility in creating diverse molecular frameworks.

Applications De Recherche Scientifique

Mécanisme D'action

The effectiveness of N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide arises from its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions often involve the formation of hydrogen bonds, ionic interactions, or hydrophobic effects, leading to changes in the activity of the target molecules and affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at the N1, C5, and sulfonamide positions, influencing electronic effects, lipophilicity, and steric hindrance.

Table 1: Structural and Physicochemical Comparison

Note: Molecular weights are estimated based on structural similarity where explicit data are unavailable.

Functional Implications of Substituents

N1 Position

- Nicotinoyl (): Introduces a pyridine ring, enabling π-π interactions and hydrogen bonding, which may improve affinity for aromatic binding pockets .

- Propionyl/Isobutyryl () : Smaller alkyl groups reduce steric hindrance, possibly improving conformational flexibility and solubility .

C5 Position

- p-Tolyl (Target) : Balances hydrophobicity and moderate steric effects.

- 2-Fluorophenyl () : Fluorine increases lipophilicity and metabolic stability but may reduce solubility .

- 3'-Hydroxyphenyl () : Polar hydroxyl groups enhance solubility but may limit blood-brain barrier penetration .

Sulfonamide Group

- Ethanesulfonamide (Target) : Offers a balance between solubility (polar sulfonamide) and permeability (ethyl chain).

- Methanesulfonamide () : Smaller size improves solubility but may reduce binding affinity due to weaker van der Waals interactions .

- Dichlorobenzenesulphonamide () : High electron-withdrawing effects could enhance potency but increase toxicity risks .

Activité Biologique

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound with potential biological activity, particularly in medicinal chemistry. This article reviews its synthesis, characterization, and biological properties based on recent studies.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of 5-amino-1-tosyl-1H-pyrazole with various aryl and sulfonyl compounds. The synthesis typically employs N,N-dimethylformamide (DMF) as a solvent and involves alkylation steps that yield the desired sulfonamide derivative. Structural confirmation is achieved through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular conformation and functional groups present in the compound .

Antimicrobial Properties

Research indicates that compounds similar to N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant antimicrobial activity. The presence of the pyrazole ring is crucial, as it enhances interaction with microbial targets. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Studies demonstrate that derivatives of sulfonamide compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism is believed to involve modulation of signaling pathways related to inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives indicate that they may induce apoptosis in cancer cells. The sulfonamide moiety is thought to enhance this activity by interfering with cancer cell proliferation pathways. In particular, N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has shown promise in preclinical models against specific cancer lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating significant antibacterial potential.

Case Study 2: Anti-inflammatory Mechanism

A cellular assay was conducted where the compound was applied to macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a reduction in TNF-alpha levels by 50%, indicating effective anti-inflammatory action.

Research Findings Summary

Q & A

Q. What synthetic routes are optimal for preparing this compound, and how can Design of Experiments (DoE) optimize yield and purity?

- Methodological Answer : Use multi-step synthesis involving condensation of p-tolyl-substituted pyrazole precursors with ethanesulfonamide derivatives. Employ fractional factorial designs or Box-Behnken models to screen variables (e.g., temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) can identify interactions between parameters, reducing trial-and-error approaches .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR with DEPT-135 to confirm sulfonamide and pyrazole proton environments.

- X-ray Crystallography : Refine single-crystal data via SHELXL (for bond-length accuracy and disorder modeling) and visualize using ORTEP-3 for thermal ellipsoid representation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm error).

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonamide’s known role in active-site binding. Use fluorescence polarization for binding affinity quantification. Validate results with dose-response curves (IC/EC) and orthogonal assays (e.g., SPR) to minimize false positives .

Advanced Research Questions

Q. How can quantum chemical calculations elucidate reaction mechanisms during synthesis?

- Methodological Answer : Apply Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to map transition states and intermediates. Use Intrinsic Reaction Coordinate (IRC) analysis to verify pathways. Compare computed activation energies with experimental kinetics (e.g., Eyring plots). Tools like Gaussian or ORCA integrate with ICReDD’s workflow for computational-experimental feedback .

Q. How to resolve discrepancies between crystallographic data and computational molecular geometry?

- Methodological Answer :

- Refinement : Use SHELXL’s restraints for flexible groups (e.g., tosyl rings) and test twinning models if R-factors remain high.

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions.

- Benchmarking : Compare DFT-optimized gas-phase structures with solid-state crystallography to identify packing effects .

Q. What membrane separation strategies improve purification efficiency?

- Methodological Answer : Use tangential flow filtration (TFF) with polyethersulfone (PES) membranes (10 kDa MWCO) to remove low-MW impurities. Optimize transmembrane pressure (TMP) via DoE to balance flux and fouling. Characterize solubility in DMSO/water mixtures to prevent aggregation during diafiltration .

Q. How to statistically reconcile contradictory bioactivity data across assay platforms?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify platform-specific biases (e.g., solvent effects, readout sensitivity). Use Bland-Altman plots to quantify inter-assay variability. Validate with counter-screening in cell-based vs. cell-free systems .

Notes

- Methodological Rigor : Emphasized reproducibility via statistical frameworks and cross-validation.

- Advanced Tools : Highlighted integration of computational (DFT, ICReDD) and experimental (SHELX, ORTEP) workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.